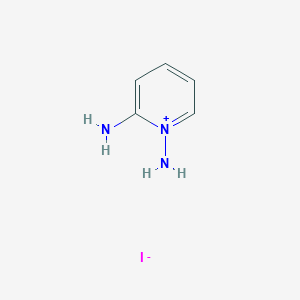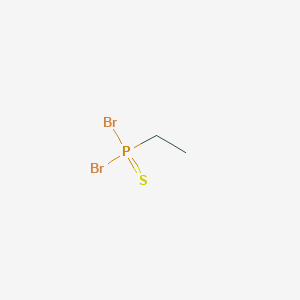![molecular formula C16H20I2N2O6 B14148580 N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]-L-glutamic acid CAS No. 156079-88-8](/img/structure/B14148580.png)
N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid typically involves the following steps:
Protection of Glutamic Acid: The carboxyl groups of glutamic acid are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Phenoxycarbonyl Group: The protected glutamic acid is reacted with 4-nitrophenyl chloroformate to introduce the phenoxycarbonyl group.
Substitution with Bis(2-iodoethyl)amine: The nitro group is reduced to an amine, which is then reacted with bis(2-iodoethyl)amine to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-iodoethyl)amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to release the parent glutamic acid and other by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis typically produces glutamic acid and phenoxycarbonyl derivatives .
科学的研究の応用
N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its role in targeted cancer therapies, particularly in Antibody Directed Enzyme Prodrug Therapy (ADEPT).
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid involves its conversion to an active form in the presence of specific enzymes. In ADEPT, the compound is converted to a cytotoxic agent by the enzyme carboxypeptidase G2, which is targeted to cancer cells using an antibody. This targeted activation minimizes damage to healthy cells and enhances the therapeutic efficacy .
類似化合物との比較
Similar Compounds
Chlorambucil: A classical nitrogen mustard used in cancer therapy.
Melphalan: Another nitrogen mustard with similar applications.
Cyclophosphamide: A widely used chemotherapeutic agent with a different mechanism of activation.
Uniqueness
N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid is unique due to its specific activation mechanism in ADEPT, which allows for targeted therapy with reduced side effects. Its bis(2-iodoethyl)amino group provides enhanced reactivity, making it a valuable compound in both research and therapeutic applications .
特性
CAS番号 |
156079-88-8 |
|---|---|
分子式 |
C16H20I2N2O6 |
分子量 |
590.15 g/mol |
IUPAC名 |
(2S)-2-[[4-[bis(2-iodoethyl)amino]phenoxy]carbonylamino]pentanedioic acid |
InChI |
InChI=1S/C16H20I2N2O6/c17-7-9-20(10-8-18)11-1-3-12(4-2-11)26-16(25)19-13(15(23)24)5-6-14(21)22/h1-4,13H,5-10H2,(H,19,25)(H,21,22)(H,23,24)/t13-/m0/s1 |
InChIキー |
GLJZEYQJFGCTQN-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC(=CC=C1N(CCI)CCI)OC(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
C1=CC(=CC=C1N(CCI)CCI)OC(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)

![(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14148529.png)
![tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14148532.png)
![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide}](/img/structure/B14148541.png)

![10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14148551.png)
![[2-(Acetyloxy)phenyl]boronic acid](/img/structure/B14148557.png)
![(E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one](/img/structure/B14148559.png)
![4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14148569.png)
